Structural Elucidation and NMR Characterization of 4-Bromoisoxazole-5-carboxylic Acid: A Technical Guide
Structural Elucidation and NMR Characterization of 4-Bromoisoxazole-5-carboxylic Acid: A Technical Guide
Executive Summary
For drug development professionals and synthetic chemists, halogenated heterocyclic building blocks are foundational to the design of targeted therapeutics. 4-Bromoisoxazole-5-carboxylic acid (4-BICA, CAS: 893638-85-2) is a highly versatile intermediate, offering orthogonal reactivity profiles: a C4-bromine for palladium-catalyzed cross-coupling and a C5-carboxylic acid for amide bond formation[1]. However, the dense electronic environment of the isoxazole ring makes structural validation challenging. This whitepaper provides an in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts of 4-BICA, detailing the causality behind the spectroscopic data and providing a self-validating protocol for accurate characterization.
Electronic Environment & Causality in Isoxazole NMR
The isoxazole core is a five-membered heteroaromatic ring containing adjacent oxygen and nitrogen atoms. The NMR chemical shifts of 4-BICA are governed by three competing electronic phenomena:
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The Heteroaromatic "Push-Pull" Effect: The electronegative oxygen and nitrogen atoms inductively withdraw electron density from the ring, generally deshielding the ring protons and carbons. The C3 position, being directly adjacent to the nitrogen atom (C=N), is highly deshielded.
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The "Heavy Atom Effect" at C4: While bromine is highly electronegative and inductively withdrawing, its large, polarizable electron cloud induces significant spin-orbit coupling. This phenomenon, known as the "heavy atom effect," provides local magnetic shielding to the directly attached carbon (C4), causing it to resonate unusually upfield compared to typical aromatic carbons[2].
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Anisotropic Deshielding by the Carboxylic Acid: The C5-carboxylic acid group acts as a strong electron-withdrawing group (EWG) via resonance. Furthermore, the magnetic anisotropy of the carbonyl (C=O) double bond severely deshields the adjacent C5 carbon and exerts a long-range deshielding effect on the C3 proton.
Quantitative Data: 1 H and 13 C NMR Chemical Shifts
The following tables summarize the predicted and literature-correlated NMR chemical shifts for 4-BICA in DMSO- d6 , a solvent chosen specifically to disrupt carboxylic acid dimerization and provide clear spectral resolution[3].
Table 1: 1 H NMR Chemical Shifts for 4-BICA (in DMSO- d6 )
| Position | Shift ( δ , ppm) | Multiplicity | Integration | Assignment / Causality |
| C3-H | 8.95 - 9.10 | Singlet (s) | 1H | Highly deshielded by the adjacent nitrogen atom and the combined electron-withdrawing effects of the C4-Br and C5-COOH groups. |
| OH (Acid) | 13.50 - 14.00 | Broad Singlet (br s) | 1H | Strongly deshielded acidic proton. The broadness is caused by solvent exchange and hydrogen bonding dynamics within the DMSO- d6 matrix. |
Table 2: 13 C NMR Chemical Shifts for 4-BICA (in DMSO- d6 )
| Position | Shift ( δ , ppm) | Type | Assignment / Causality |
| C4 (C-Br) | 96.0 - 100.0 | Quaternary | Upfield shift driven by the "heavy atom effect" of bromine, which counteracts its inductive deshielding[2]. |
| C3 (C-H) | 151.0 - 153.0 | CH | Deshielded by the adjacent electronegative nitrogen atom (C=N bond) and ring current. |
| C5 (C-COOH) | 158.0 - 162.0 | Quaternary | Deshielded by the adjacent oxygen atom and the electron-withdrawing carboxylate group[3]. |
| C=O (Acid) | 159.0 - 161.0 | Quaternary | Carbonyl carbon of the carboxylic acid, falling within the typical range for conjugated heteroaromatic acids. |
Self-Validating NMR Acquisition Protocol
To ensure high-fidelity data and prevent mischaracterization (e.g., confusing the 4-bromo isomer with a 3-bromo isomer), the following self-validating protocol must be strictly adhered to.
Step 1: Anhydrous Sample Preparation
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Action: Dissolve 15–20 mg of 4-BICA in 0.6 mL of strictly anhydrous DMSO- d6 (stored over molecular sieves).
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Causality: Moisture in standard DMSO- d6 produces a broad HDO peak at ~3.33 ppm. If the solvent is wet, the acidic proton of the carboxylic acid (~13.5 ppm) will undergo rapid chemical exchange with the water, broadening into the baseline and becoming invisible. Anhydrous conditions validate the presence of the intact COOH group.
Step 2: Internal Referencing
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Action: Spike the sample with 0.05% v/v Tetramethylsilane (TMS).
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Causality: TMS provides an absolute 0.00 ppm calibration point. Because the heavy atom effect of bromine causes subtle shift variations at C4, absolute referencing is mandatory to distinguish 4-BICA from structurally similar impurities.
Step 3: Spectrometer Tuning & Shimming
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Action: Lock the spectrometer to the deuterium signal of DMSO- d6 ( 2 H at 2.50 ppm) and perform automated 3D gradient shimming.
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Causality: Precise shimming ensures magnetic field homogeneity. This guarantees that the C3-H singlet is sharp and symmetrical, allowing for the detection of underlying impurities or coupling artifacts.
Step 4: Optimized Data Acquisition
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Action ( 1 H): Acquire at 400 or 500 MHz, 16–32 scans, with a relaxation delay ( D1 ) of 2 seconds.
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Action ( 13 C): Acquire at 100 or 125 MHz, 1024–2048 scans, with an extended relaxation delay ( D1 ) of 3 seconds.
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Causality: Three of the four carbons in 4-BICA (C4, C5, C=O) are quaternary. Quaternary carbons lack attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. A longer D1 ensures these nuclei fully return to thermal equilibrium between pulses, preventing signal saturation and ensuring a high signal-to-noise ratio.
Fig 1: Self-validating NMR acquisition workflow for 4-BICA ensuring high-fidelity signal resolution.
Synthetic Utility & Downstream Workflows
The structural features confirmed by the NMR data dictate the molecule's utility in drug discovery. The C5-carboxylic acid is highly primed for amide coupling using standard uronium-based coupling reagents (e.g., HATU, DIPEA). Conversely, the C4-bromine serves as an excellent electrophile for palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic acids[4].
Because the C5-carboxylic acid can undergo decarboxylation under harsh basic conditions at elevated temperatures, synthetic workflows must prioritize mild bases (e.g., K 2 CO 3 or Cs 2 CO 3 ) during cross-coupling to preserve the integrity of the isoxazole scaffold.
Fig 2: Divergent synthetic utility of 4-BICA leveraging orthogonal C4 and C5 reactive sites.
Conclusion
Accurate structural elucidation of 4-bromoisoxazole-5-carboxylic acid requires a deep understanding of the electronic interplay within the isoxazole ring. By recognizing the heavy atom effect of the C4-bromine and the anisotropic deshielding of the C5-carboxylic acid, researchers can confidently assign NMR spectra and validate the regiochemistry of this critical building block. Implementing the self-validating acquisition protocol outlined above ensures that downstream synthetic efforts in drug discovery are built on a foundation of absolute structural certainty.
References
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Karetnikov, G. L., et al. "R4NHal/NOHSO4: A Usable System for Halogenation of Isoxazoles, Pyrazoles, and Beyond." ACS Omega, 2020.[Link]
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Baumstark, A. L., et al. "13C NMR Spectroscopy of Heterocycles: 3,5-Diaryl-4-bromoisoxazoles." ResearchGate, 2008.[Link]
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Flynn, E. M., et al. "Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo." Journal of Medicinal Chemistry, ACS Publications, 2018.[Link]
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ChemicalCell. "4-Bromoisoxazole CAS NO 97925-43-4." ChemicalCell Product Catalog, 2024.[Link]
